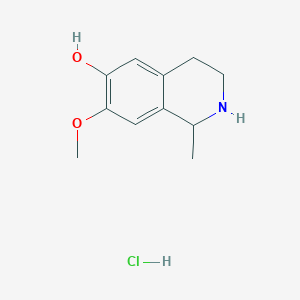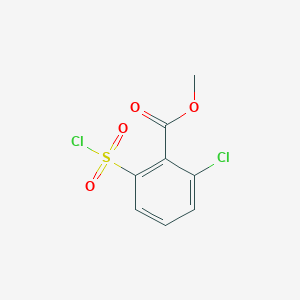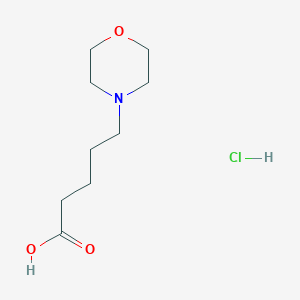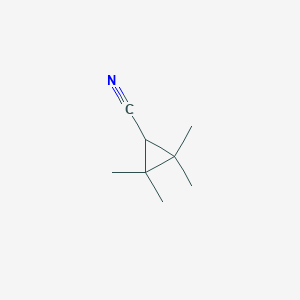
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile
Descripción general
Descripción
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is a chemical compound with the formula C8H13N . It is a derivative of cyclopropane, where the cyclopropane ring is substituted with four methyl groups and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile consists of a cyclopropane ring, which is a three-membered ring, with four methyl groups and a carbonitrile group attached .Chemical Reactions Analysis
Specific chemical reactions involving 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile are not fully detailed in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis
Tetramethylcyclopropane-1-carbonitrile is used in chemical synthesis . It is a versatile compound that can be used as a building block in the synthesis of various complex molecules .
Preparation of Disubstituted Cyclopropane-1-carbonitriles
This compound plays a crucial role in the efficient preparation of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation of 1-cyanocyclopropane-1-carboxylates . This process is significant in the synthesis of polysubstituted cyclopropanes, which are important in medicinal chemistry .
Structural Motif in Natural Products
Tetramethylcyclopropane-1-carbonitrile is a structural motif in naturally occurring products . Its unique structure contributes to the biological activity of these natural products .
Pharmacological Compounds
This compound is found in pharmacological compounds . For example, it is a part of the structure of tasimelteon, a drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of non-24-hour sleep–wake disorder .
Potent and Selective mGluR2 Antagonist
1,2,3-trisubstituted cyclopropanes, which can be synthesized from tetramethylcyclopropane-1-carbonitrile, have been used as a potent and selective mGluR2 antagonist . This has potential applications in the treatment of neurological disorders .
Selective Renin Inhibitors
Compounds derived from tetramethylcyclopropane-1-carbonitrile have been used as selective renin inhibitors . This has implications in the treatment of hypertension and other cardiovascular diseases .
Selective Class IIa Histone Deacetylase (HDAC) Inhibitors
Tetramethylcyclopropane-1-carbonitrile derivatives have been used as selective class IIa histone deacetylase (HDAC) inhibitors . This is significant in the treatment of Huntington’s disease .
Medicinal Importance
Heterocyclic compounds like tetramethylcyclopropane-1-carbonitrile play a vital role in medicinal chemistry . They exhibit various biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, anti-convulsant, and others .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKRQKAOQDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
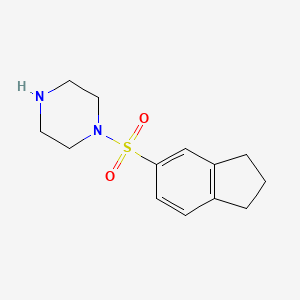
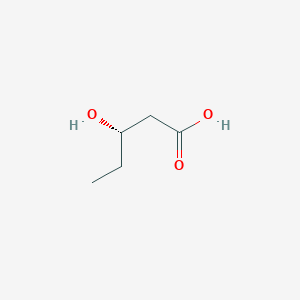
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
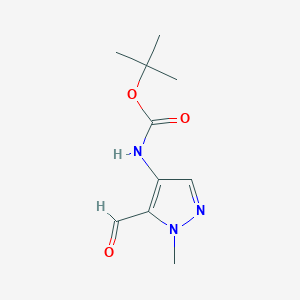
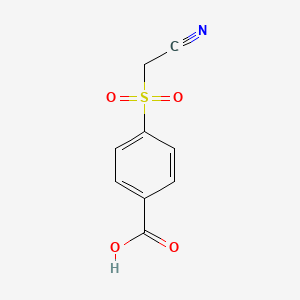
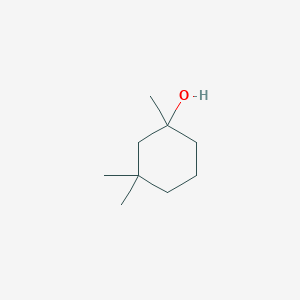
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)
